![molecular formula C7H5N3O2 B1313946 Imidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 64951-11-7](/img/structure/B1313946.png)
Imidazo[1,2-a]pyrimidine-3-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound . It’s an important fused bicyclic 5,6 heterocycle that has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine derivatives can be synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . A simple method has been reported for the synthesis of imidazo[1,2-a]pyrimidine-3-carbonitriles and 1,2,4-triazolo[4,3-a]pyrimidines derivatives via three-component one-pot condensation of various aromatic aldehydes, malononitrile, and 2-aminobenzimidazole or 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyrimidine-3-carboxylic acid is represented by the empirical formula C7H5N3O2 and has a molecular weight of 163.13 .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines can undergo various chemical reactions for direct functionalization. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Pharmaceutical Applications
Imidazo[1,2-a]pyrimidine derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been utilized in the development of anti-cancer drugs and have shown potential in vitro anti-tuberculosis activity .
Material Science
This class of compounds is also useful in material science because of its structural character, which allows for innovations in different technological applications .
Optoelectronic Devices
Imidazo[1,2-a]pyrimidine derivatives have been reported to be used in optoelectronic devices due to their luminescent properties .
Sensors
These compounds can be functionalized to act as sensors, likely due to their responsive luminescent properties when exposed to various stimuli .
Imaging and Microscopy
They serve as emitters for confocal microscopy and imaging, aiding in the visualization of biological processes at a microscopic level .
Synthetic Chemistry
Imidazo[1,2-a]pyrimidine has received significant attention in synthetic chemistry for various methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine-3-carboxylic acid and its analogues have been recognized as significant agents against various diseases . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, they have been utilized as the core backbone for the development of covalent inhibitors, specifically KRAS G12C inhibitors .
Mode of Action
The compound interacts with its targets, leading to a series of cellular, biochemical, and molecular changes . For instance, in the case of tuberculosis, it exhibits in vitro anti-TB activity against replicating and non-replicating bacteria . As covalent inhibitors, they bind to their targets irreversibly, leading to permanent inactivation .
Biochemical Pathways
It’s known that the compound plays a role in the development of covalent inhibitors, which can affect various biochemical pathways depending on the specific target .
Pharmacokinetics
Related compounds have shown promising pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The compound’s action results in significant activity against various diseases. For instance, it has shown significant activity against MDR-TB and XDR-TB . As a covalent inhibitor, it has potential as a potent anticancer agent for KRAS G12C-mutated cells .
Safety and Hazards
While specific safety and hazards data for Imidazo[1,2-a]pyrimidine-3-carboxylic acid is not available in the retrieved papers, general precautions include avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6(12)5-4-9-7-8-2-1-3-10(5)7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXJBCVANGLSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495498 | |
Record name | Imidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyrimidine-3-carboxylic acid | |
CAS RN |
64951-11-7 | |
Record name | Imidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the Structure-Activity Relationship (SAR) observed in this class of compounds, and how do structural modifications impact their activity?
A: Researchers observed that modifications to the core structure of 4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives led to varying degrees of anti-HIV-1 activity. [] For example, compound 6k displayed the most potent activity (EC50 of 0.8 µM) among the synthesized compounds. [] This suggests that specific structural features are crucial for enhancing the inhibitory potency against HIV-1. [] Further investigations into the SAR can guide the development of more potent and selective inhibitors within this chemical class.
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